molecular formula C23H27N5O3 B3001670 7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212344-01-8

7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3001670
CAS No.: 1212344-01-8
M. Wt: 421.501
InChI Key: VVAKZGLRAIIDOO-UHFFFAOYSA-N
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Description

7-(2,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:

  • A tetrahydrotriazolopyrimidine core fused with a triazole ring.
  • Substituents:
    • 2,4-Dimethoxyphenyl group at position 7 (electron-donating methoxy groups enhance solubility and influence electronic properties).
    • 2,4-Dimethylphenyl group as the N-substituent of the carboxamide (methyl groups increase lipophilicity).
    • Methyl group at position 5 of the pyrimidine ring.

Properties

IUPAC Name

7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-13-6-9-18(14(2)10-13)27-22(29)20-15(3)26-23-24-12-25-28(23)21(20)17-8-7-16(30-4)11-19(17)31-5/h6-12,15,20-21H,1-5H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKZGLRAIIDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative of triazole and pyrimidine that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25N5O3
  • Molecular Weight : 419.5 g/mol
  • IUPAC Name : 7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • InChI Key : QYUBGMQNEOXSHD-UHFFFAOYSA-N

Synthesis

The synthesis typically involves multi-step reactions starting from available precursors. Key methods include:

  • Condensation Reactions : Combining various aromatic amines and carboxylic acids under controlled conditions.
  • Cyclization : Formation of the triazole and pyrimidine rings through cyclization reactions involving hydrazines and isocyanates.

Anticancer Properties

Research indicates that compounds derived from triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have shown that this compound demonstrates potent activity against MCF-7 (breast cancer) cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Cell LineIC50 (µM)Reference
MCF-710.5
Bel-740212.3

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro Studies : Exhibited activity against various bacterial strains and fungi. The specific mechanisms involve disruption of microbial cell walls and inhibition of enzyme function.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : Potential binding to receptors that regulate cell cycle progression.

Study 1: Anticancer Efficacy

A study published in MDPI assessed the anticancer efficacy of similar triazole derivatives:

  • The derivatives were tested on multiple cancer cell lines with results indicating significant apoptosis induction through mitochondrial pathways.

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties:

  • The compound was tested against Gram-positive and Gram-negative bacteria. Results showed a marked reduction in bacterial viability at concentrations as low as 20 µg/mL.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 2,4-dimethylphenyl group increases lipophilicity compared to analogs with single methyl or methoxy groups (e.g., ).
  • 3,4,5-Trimethoxyphenyl (in ) enhances hydrogen-bonding capacity but may reduce membrane permeability due to higher polarity.

Synthetic Flexibility :

  • Multi-component reactions (e.g., Biginelli-like cyclization) are widely used for triazolopyrimidine derivatives .
  • The target compound could be synthesized via a similar protocol using 2,4-dimethoxybenzaldehyde and 2,4-dimethylaniline derivatives under optimized conditions (DMF, p-toluenesulfonic acid, 90°C, 16 h) .

Structural Analysis via Spectroscopy

  • IR Spectroscopy : Methoxy groups show characteristic C–O stretches near 1250 cm⁻¹, while carboxamide C=O appears at ~1666 cm⁻¹ .
  • ¹H NMR : Distinct signals for methoxy (δ 3.70–3.90 ppm) and methyl groups (δ 2.10–2.50 ppm) confirm substituent positions .

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